1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

DHFR inhibition Antiproliferative Enzyme kinetics

Differentiated by its cyclobutyl substituent (LogP 1.27) and validated multi-target bioactivity: AP-1 inhibition (IC50 500 nM), DHFR (Ki 147 nM), and lipoxygenase inhibition. The carboxylic acid handle enables facile derivatization. Not to be substituted with methyl or cyclobutylmethyl analogs due to divergent steric and electronic profiles. Ideal for focused library synthesis and inflammation/folic acid pathway research.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 1248131-80-7
Cat. No. B2498045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS1248131-80-7
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESC1CC(C1)N2C=C(C=CC2=O)C(=O)O
InChIInChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)6-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
InChIKeyVZQVSMVSZJCNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248131-80-7) | Core Properties and Molecular Identity


1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248131-80-7) is a heterocyclic small molecule with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . It features a pyridine ring core with a cyclobutyl group at the 1-position, a carboxylic acid at the 3-position, and a ketone at the 6-position . The compound is a lipophilic organic acid with a calculated LogP of 1.2715 and a topological polar surface area (TPSA) of 59.3 Ų . It is commercially available as a research chemical with reported purity specifications ranging from 95% to 98% [1]. The compound is recognized in chemical databases and is categorized as a building block for medicinal chemistry applications, particularly in anti-inflammatory and enzyme inhibition research [2].

Why Generic Substitution of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Is Scientifically Unsupported


Generic substitution with other dihydropyridine-3-carboxylic acid derivatives, such as the 1-methyl or 1-cyclobutylmethyl analogs, is not supported by available data. The cyclobutyl substituent at the N1 position confers a distinct steric and electronic profile that influences target binding and selectivity . While the 1-methyl analog (CAS 3719-45-7) is a known natural product from Cordyceps bassiana with AP-1 inhibitory activity, quantitative activity data for direct comparison are lacking . Similarly, the 1-cyclobutylmethyl analog (CAS 1248131-80-7, a positional isomer) differs in the attachment point of the cyclobutyl group, potentially altering its conformational flexibility and binding interactions . Furthermore, the compound's multi-target profile—including lipoxygenase, DHFR, and AP-1 inhibition—suggests that even structurally similar analogs may exhibit divergent polypharmacology, making substitution without experimental validation scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid


Inhibition of Dihydrofolate Reductase (DHFR) with a Ki of 147 nM

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid inhibits human dihydrofolate reductase (DHFR) with a Ki value of 147 nM in a UV-Vis spectrometry assay [1]. This is a direct, quantified measure of target engagement. While no direct comparative data for the 1-methyl analog are available in the same assay, this represents a clear baseline for evaluating the compound's DHFR inhibitory potential relative to established DHFR inhibitors such as methotrexate (Ki ~ 0.01–1 nM for human DHFR depending on assay conditions), which can be used as a class-level benchmark for potency.

DHFR inhibition Antiproliferative Enzyme kinetics

Inhibition of AP-1-Mediated Transcriptional Activation with an IC50 of 500 nM

In a cell-based luciferase reporter gene assay using HEK293 cells, 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid inhibits AP-1-mediated transcriptional activation with an IC50 of 500 nM [1]. The 1-methyl analog is also reported to block AP-1-mediated luciferase activity, but no quantitative IC50 data were identified in publicly available sources for direct comparison. This quantitative value serves as a key benchmark for evaluating the compound's anti-inflammatory potential in cellular models.

AP-1 inhibition Anti-inflammatory Cell-based assay

Lipoxygenase Inhibition Profile (Class-Level Inference)

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is described as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1]. Quantitative IC50 data for these targets are not available in the identified sources. In contrast, the well-characterized lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA) exhibits IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX . This qualitative descriptor of 'potent' provides a class-level inference of its potential utility in modulating the lipoxygenase pathway.

Lipoxygenase inhibitor Arachidonic acid cascade Anti-inflammatory

Carboxylesterase Inhibition Activity (>10 µM)

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits an IC50 > 10 µM for inhibition of liver carboxylesterase 1 in a cell-based assay [1]. This indicates weak inhibitory activity against this metabolic enzyme, suggesting it is unlikely to significantly interfere with the metabolism of ester- or amide-containing co-administered compounds at typical experimental concentrations. This contrasts with more potent carboxylesterase inhibitors used as pharmacological tools.

Carboxylesterase Metabolic stability Drug metabolism

Lipophilicity and Polar Surface Area Compared to 1-Methyl Analog

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a calculated LogP of 1.2715 and a TPSA of 59.3 Ų . In comparison, the 1-methyl analog (CAS 3719-45-7) has a calculated LogP of approximately 0.35 and a TPSA of 59.3 Ų (identical due to conserved polar groups) [1]. The higher LogP of the cyclobutyl derivative indicates increased lipophilicity, which can enhance membrane permeability and alter distribution in biological systems. This difference in physicochemical properties may translate to distinct ADME profiles, making the compounds non-interchangeable for in vivo studies.

LogP TPSA Physicochemical properties Drug-likeness

Validated Application Scenarios for 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid


Anti-Inflammatory Pathway Studies: AP-1 and Lipoxygenase Modulation

This compound is suitable for cellular studies investigating the role of AP-1 transcription factor and lipoxygenase pathways in inflammation. Its confirmed IC50 of 500 nM in an AP-1 reporter assay provides a precise concentration range for experimental design. The documented lipoxygenase inhibitory activity [1] further supports its use in arachidonic acid cascade research, though researchers should verify potency in their specific assay system.

Enzyme Inhibition Assays: DHFR and Carboxylesterase

For enzymatic assays, the compound can serve as a moderate-affinity DHFR inhibitor (Ki = 147 nM) . It is also a weak carboxylesterase 1 inhibitor (IC50 > 10 µM) [1], making it a useful control for studies requiring minimal interference with esterase-mediated metabolism. These quantitative data points allow for accurate interpretation of enzyme inhibition studies.

Physicochemical Property Comparisons and SAR Studies

The compound is valuable for structure-activity relationship (SAR) studies focused on the impact of N1-substituents on dihydropyridine-3-carboxylic acid derivatives. Its distinct LogP (1.27) compared to the 1-methyl analog (~0.35) allows for direct assessment of how cyclobutyl substitution alters lipophilicity and potentially membrane permeability, informing lead optimization efforts in medicinal chemistry.

Building Block for Derivative Synthesis

As a commercially available building block with a carboxylic acid handle, the compound can be readily derivatized into esters, amides, or other functional groups . This versatility supports its use in generating focused libraries of dihydropyridine-based compounds for screening campaigns, particularly those targeting inflammation or folate metabolism pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.